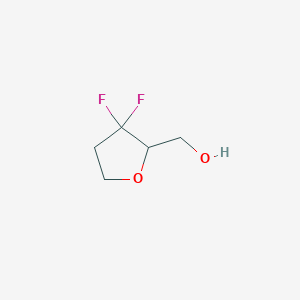
(3,3-Difluorotetrahydrofuran-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorotetrahydrofuran-2-YL)methanol is a chemical compound with the molecular formula C5H8F2O2. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. The presence of two fluorine atoms in the compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorotetrahydrofuran-2-YL)methanol typically involves the difluoromethylation of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluorotetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products Formed
Oxidation: Formation of difluorinated aldehydes or carboxylic acids.
Reduction: Production of difluorinated alcohols or hydrocarbons.
Substitution: Generation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluorotetrahydrofuran-2-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Difluorotetrahydrofuran-2-YL)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Difluoromethyl)tetrahydrofuran-3-yl)methanol: A closely related compound with similar structural features and chemical properties.
Tetrahydrofuran derivatives: Various derivatives of tetrahydrofuran with different substituents and functional groups.
Uniqueness
(3,3-Difluorotetrahydrofuran-2-YL)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C5H8F2O2 |
|---|---|
Molekulargewicht |
138.11 g/mol |
IUPAC-Name |
(3,3-difluorooxolan-2-yl)methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-2-9-4(5)3-8/h4,8H,1-3H2 |
InChI-Schlüssel |
MRMKYMSEYBHVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


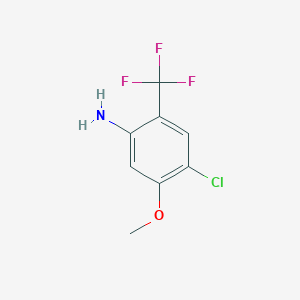
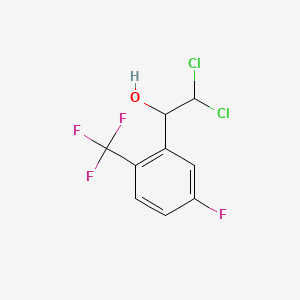

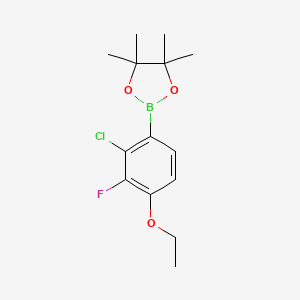
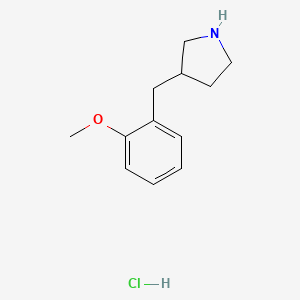

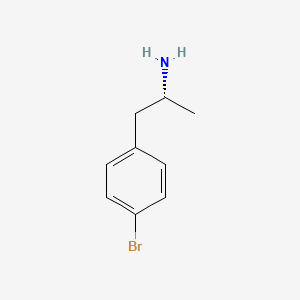
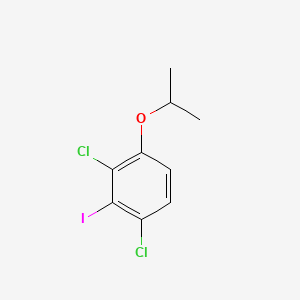



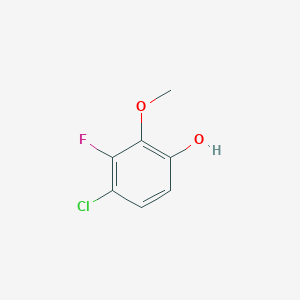

![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
